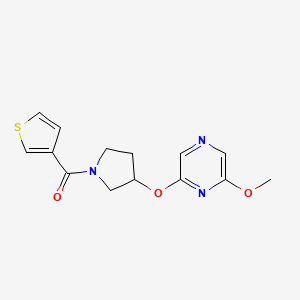

(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Description

The compound (3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone features a pyrrolidine core substituted with a 6-methoxypyrazine moiety via an ether linkage and a thiophen-3-yl group via a methanone bridge. This hybrid structure combines heterocyclic motifs (pyrazine, pyrrolidine, and thiophene) that are pharmacologically relevant due to their electronic and steric properties.

Properties

IUPAC Name |

[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-19-12-6-15-7-13(16-12)20-11-2-4-17(8-11)14(18)10-3-5-21-9-10/h3,5-7,9,11H,2,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQNLQFCPFJALH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 305.35 g/mol

| Property | Value |

|---|---|

| CAS Number | 2034334-00-2 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The methoxypyrazine moiety and the pyrrolidine ring contribute to its pharmacological properties by facilitating binding to specific receptors or enzymes.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing physiological responses.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Antiinflammatory Activity : Preliminary studies suggest that the compound has anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.

- Anticancer Potential : Some derivatives of similar structures have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could have similar effects.

Case Studies and Research Findings

A review of current literature reveals limited but promising data on the biological activity of this compound:

Study 1: Anticancer Activity

A study investigated the effects of related compounds on cancer cell lines, demonstrating that modifications in the methoxy and thiophene groups significantly influenced cytotoxicity. While specific data on this compound are scarce, similar derivatives showed IC values in the low micromolar range against various cancer cell lines .

Study 2: Anti-inflammatory Effects

Another study focused on thiazolo derivatives with similar functional groups. These compounds exhibited significant reductions in pro-inflammatory cytokines in vitro, hinting at a potential mechanism for anti-inflammatory action .

Comparison with Similar Compounds

Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s)

- Structure : This compound (from ) replaces the thiophen-3-yl group with a benzothiazole ring and introduces a pyrrolidine-substituted pentyl chain.

- The extended alkyl chain may improve lipophilicity (logP) but reduce solubility.

- Implications: Benzothiazole derivatives are known for antitumor and antimicrobial activities, suggesting that compound 3s may exhibit stronger DNA intercalation or enzyme inhibition compared to the target compound .

(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone

- Structure : This analog () features a hydroxylated pyrrolidine and a 3-methylthiophen-2-yl group.

- The methyl substituent on thiophene increases steric bulk, which may alter binding pocket interactions.

- Implications : The stereochemistry (R-configuration) and polar hydroxyl group could improve metabolic stability compared to the target compound’s methoxypyrazine .

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

- Structure : This compound () substitutes methoxypyrazine with methylpyridazine and places the thiophene at the 2-position.

- Key Differences: Pyridazine (two adjacent nitrogen atoms) is more electron-deficient than pyrazine, affecting charge distribution. Thiophen-2-yl vs.

- Implications : Pyridazine-containing compounds often exhibit enhanced kinase inhibition due to improved π-acceptor properties .

Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Structure : This analog () replaces thiophen-3-yl with furan-3-yl.

- The oxygen atom in furan is less polarizable than sulfur, altering electronic interactions.

Comparative Analysis Table

Research Findings and Trends

- Electronic Effects : Methoxypyrazine and pyridazine derivatives exhibit distinct electronic profiles, with pyridazine’s electron-deficient nature favoring interactions with ATP-binding pockets in kinases .

- Stereochemical Influence : Hydroxyl groups on pyrrolidine (e.g., ) enhance solubility and target specificity, as seen in protease inhibitors .

- Heterocycle Substitution : Thiophene-to-furan swaps () reduce sulfur-mediated toxicity but may limit metal-dependent enzyme targeting .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone?

- Methodology :

- Step 1 : Prepare the pyrrolidin-3-ol intermediate via nucleophilic substitution between 6-methoxypyrazin-2-ol and a halogenated pyrrolidine derivative (e.g., 3-chloropyrrolidine) under basic conditions (e.g., NaH in DMF) .

- Step 2 : Couple the intermediate with thiophene-3-carbonyl chloride using a Friedel-Crafts acylation or Mitsunobu reaction to form the methanone core .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Recommended Techniques :

- 1H/13C NMR : Assign peaks for methoxypyrazine (δ ~3.9 ppm for OCH3), pyrrolidine protons (δ ~3.5–4.0 ppm for N-CH2), and thiophene aromatic signals (δ ~7.0–7.5 ppm) .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .

- HPLC-PDA : Monitor purity using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?

- Strategies :

- Dynamic Effects : Check for conformational flexibility in the pyrrolidine ring (e.g., chair-boat transitions) using variable-temperature NMR .

- Tautomerism : Investigate potential keto-enol tautomerism in the methanone group via deuterium exchange experiments .

- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .

Q. What experimental design optimizes reaction yields for the methoxypyrazine-pyrrolidine coupling step?

- Optimization Parameters :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2) for cross-coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for nucleophilic substitution kinetics .

- Temperature : Conduct reactions at 60–80°C to balance reactivity and side-product formation .

Q. How should stability studies be designed to assess degradation under physiological conditions?

- Protocol :

- pH Variants : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours .

- Thermal Stress : Expose to 40–60°C and monitor decomposition via LC-MS .

- Light Sensitivity : Store samples under UV light (254 nm) and quantify photodegradation products .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

- Assay Design :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme Inhibition : Screen against kinases or proteases (e.g., COX-2) via fluorometric substrate cleavage .

- Metabolic Stability : Perform microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.